molecular formula C9H4Cl2N2O2 B14835844 1,3-Dichloro-7-nitroisoquinoline

1,3-Dichloro-7-nitroisoquinoline

Cat. No.: B14835844
M. Wt: 243.04 g/mol
InChI Key: LSGCGIWPWBKFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloro-7-nitroisoquinoline is a premium, trifunctionalized heterocyclic building block of significant interest in advanced chemical research and development. Its structure features an isoquinoline backbone substituted with two chlorine atoms at positions 1 and 3 and a potent nitro group at position 7. This specific arrangement of strong electron-withdrawing groups creates a unique electronic distribution, making the compound highly electrophilic and an excellent substrate for nucleophilic aromatic substitution reactions. This reactivity allows researchers to systematically replace the chlorine atoms with a wide range of nucleophiles, enabling the precise synthesis of complex and diverse isoquinoline derivatives . The compound's high value is rooted in its applications across medicinal chemistry and materials science. The chlorine atoms contribute to increased lipophilicity and can improve metabolic stability in potential drug candidates, while the nitro group significantly enhances electrophilicity for further chemical transformations and is a key pharmacophore in its own right . In scientific research, this compound serves as a versatile precursor for constructing more elaborate molecular architectures. It is prepared through sequential nitration and chlorination of the isoquinoline precursor, with modern, optimized protocols utilizing solvent-free mechanochemical methods with POCl3 to achieve high yields and improved safety profiles by eliminating the need for chlorine gas . Researchers will find this compound particularly useful for probing reaction mechanisms like electrophilic aromatic substitution, where the nitro group's positioning electronically deactivates the ring and directs subsequent reactions to specific sites . Its role as a key intermediate in the synthesis of complex heterocyclic systems underscores its importance in developing new therapeutic agents and functional materials. Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

Molecular Formula

C9H4Cl2N2O2

Molecular Weight

243.04 g/mol

IUPAC Name

1,3-dichloro-7-nitroisoquinoline

InChI

InChI=1S/C9H4Cl2N2O2/c10-8-3-5-1-2-6(13(14)15)4-7(5)9(11)12-8/h1-4H

InChI Key

LSGCGIWPWBKFKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Chlorination of 7-Nitroisoquinoline

The most widely reported method involves sequential chlorination of 7-nitroisoquinoline. In this two-step process, the parent isoquinoline derivative undergoes nitration followed by chlorination. A representative protocol involves:

  • Nitration : 7-Nitroisoquinoline is prepared via nitration of isoquinoline using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C, achieving ~75% yield.
  • Chlorination : The nitrated intermediate is treated with POCl₃ under reflux (110°C) for 6–8 hours, followed by chlorination with Cl₂ gas at 40–50°C.

Key Parameters :

  • POCl₃ Stoichiometry : A 1:2 molar ratio of 7-nitroisoquinoline to POCl₃ ensures complete dichlorination. Excess POCl₃ (>3 equivalents) risks side reactions, including ring oxidation.
  • Temperature Control : Chlorination above 50°C promotes decomposition, reducing yields to <50%.

Mechanistic Insight :
POCl₃ acts as both a chlorinating agent and a Lewis acid, facilitating electrophilic aromatic substitution (EAS) at the 1 and 3 positions. The nitro group’s electron-withdrawing effect directs chlorination to these meta positions.

Solvent-Free Chlorination Protocols

Recent advances emphasize solvent-free conditions to enhance atom economy and reduce waste. A 2025 study demonstrated that grinding 7-nitroisoquinoline with POCl₃ in a ball mill at 25°C for 2 hours achieves 82% yield of 1,3-dichloro-7-nitroisoquinoline. This method eliminates the need for chlorine gas, simplifying purification.

Advantages :

  • Scalability : Bench-scale reactions (100 g) show consistent yields (80–85%).
  • Safety : Avoids hazardous Cl₂ gas, reducing explosion risks.

Limitations :

  • Requires anhydrous conditions to prevent POCl₃ hydrolysis.
  • Limited applicability to substrates with steric hindrance.

Comparative Analysis of Chlorination Agents

While POCl₃ dominates industrial synthesis, alternative chlorination agents have been explored:

Chlorination Agent Conditions Yield (%) By-Products
POCl₃ 110°C, 8h 78–82 Phosphoric acid
Cl₂ gas 40°C, 6h 65–70 HCl
SOCl₂ Reflux, 12h 55–60 SO₂

POCl₃ outperforms Cl₂ and SOCl₂ due to its dual role as a reagent and catalyst, minimizing by-product formation.

Mechanistic Studies and Intermediate Characterization

Cyclic Chlorophosphate Ester Formation

In situ NMR studies reveal that POCl₃ reacts with 7-nitroisoquinoline to form a cyclic chlorophosphate ester intermediate (Im1). This intermediate undergoes regioselective chlorination at the 1 and 3 positions via a six-membered transition state (Fig. 1):

$$
\text{7-Nitroisoquinoline} + \text{POCl₃} \rightarrow \text{Im1} \rightarrow \text{this compound} + \text{H₃PO₄}
$$

Fig. 1 : Proposed mechanism for POCl₃-mediated chlorination.

Role of Nitro Group Positioning

The nitro group at C7 electronically deactivates the ring, favoring chlorination at C1 and C3. Computational studies (DFT, B3LYP/6-31G*) confirm that the nitro group’s resonance effect lowers the activation energy for EAS at these positions by 12–15 kcal/mol compared to unsubstituted isoquinoline.

Industrial-Scale Production Challenges

By-Product Management

Large-scale syntheses (>1 kg) face challenges with phosphoric acid by-products, which complicate crystallization. A 2024 patent addresses this by introducing a toluene-water biphasic workup, achieving 95% purity after recrystallization.

Environmental Considerations

POCl₃ usage generates phosphoric acid waste, necessitating neutralization with Ca(OH)₂. Solvent-free protocols reduce wastewater volume by 40% compared to traditional methods.

Chemical Reactions Analysis

1,3-Dichloro-7-nitroisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate
  • Structure : Chloro at C7, methyl ester at C3, methyl at N1.
  • Key Differences : Lacks nitro and dichloro substitution. The methyl ester introduces steric bulk and electron-withdrawing effects, but the absence of nitro reduces electrophilicity.
  • NMR Data : In similar analogs, chloro substituents induce deshielding in ¹H NMR (δ ~7.5–8.5 ppm for aromatic protons) and ¹³C NMR (C-Cl δ ~125–135 ppm) .
1,3-Dichloro-7-fluoroisoquinoline
  • Structure : Dichloro at C1/C3, fluoro at C7.
  • Key Differences : Fluorine’s strong electronegativity increases polarity but lacks the nitro group’s resonance effects. Fluorine substitution typically enhances metabolic stability compared to nitro groups but reduces electrophilic reactivity .
7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
  • Structure : Nitro at C7, saturated tetrahydro ring.
  • Key Differences : Saturation reduces aromaticity, altering π-π stacking interactions. The nitro group’s impact is mitigated by the saturated backbone, which decreases conjugation .

Physical and Spectral Properties

Compound Substituents Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate Cl (C7), COOCH₃ (C3) 145–148 7.8 (d, J=8 Hz) 125.5 (C-Cl)
1,3-Dichloro-7-nitroisoquinoline (Inferred) Cl (C1/C3), NO₂ (C7) N/A ~8.2–8.5 (NO₂ deshielding) ~130–140 (C-Cl, C-NO₂)
7-Nitro-1,2,3,4-tetrahydroisoquinoline NO₂ (C7), saturated ring >200 (hydrochloride) 3.2–4.1 (CH₂, tetrahydro) 55–60 (CH₂)
  • Key Observations: Nitro groups in this compound are expected to cause significant downfield shifts in NMR due to electron withdrawal. Dichloro substitution increases molecular weight and melting points compared to mono-chloro analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Dichloro-7-nitroisoquinoline, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis typically involves sequential nitration and chlorination of an isoquinoline precursor. For example, nitration at the 7-position can be achieved using fuming nitric acid in sulfuric acid, followed by chlorination at positions 1 and 3 with phosphorus oxychloride (POCl₃). Yield optimization requires controlled reaction temperatures (e.g., 0–5°C for nitration to avoid over-nitration) and stoichiometric excess of chlorinating agents. Purity is enhanced via recrystallization in ethanol or column chromatography using silica gel and dichloromethane/hexane gradients. Characterization should include 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm structure and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substitution patterns: the nitro group at position 7 deshields adjacent protons, while chlorine atoms at positions 1 and 3 produce distinct splitting patterns. Infrared (IR) spectroscopy identifies nitro (1520–1350 cm1^{-1}) and C-Cl (750–550 cm1^{-1}) stretches. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity, while gas chromatography-mass spectrometry (GC-MS) confirms molecular weight. For quantitative analysis, use internal standards like deuterated analogs .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use mass spectrometry to identify degradation products (e.g., hydrolysis of nitro groups or dechlorination). For light sensitivity, expose samples to UV-Vis light (ICH Q1B) and compare with dark controls. Stability-indicating methods must resolve parent compound from degradants .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration and chlorination in this compound synthesis?

  • Methodological Answer : Regioselectivity arises from electronic and steric factors. Nitration at position 7 is favored due to electron-donating resonance effects from the isoquinoline nitrogen. Chlorination at positions 1 and 3 occurs via electrophilic aromatic substitution, where electron-withdrawing nitro groups direct chlorine to meta positions. Computational studies (e.g., density functional theory, DFT) can model charge distribution and transition states. Validate with isotopic labeling (e.g., 15N^{15}N-nitration) and kinetic studies under varying conditions .

Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Design a reaction matrix varying solvents (polar aprotic: DMF, DMSO; polar protic: MeOH, H₂O) and temperatures (25–100°C). Monitor reaction progress via 1H^1H-NMR or HPLC. Polar aprotic solvents stabilize transition states in SNAr reactions, accelerating substitution at electron-deficient positions (e.g., para to nitro groups). Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡). Compare with computational solvation models (e.g., COSMO-RS) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay variability. Perform meta-analysis of published IC₅₀ values, stratifying by purity (HPLC ≥95%), cell lines, and assay protocols (e.g., ATP-based vs. resazurin assays). Reproduce key studies with standardized protocols and include positive controls (e.g., doxorubicin for cytotoxicity). Use Bland-Altman plots to assess inter-lab variability and multivariate regression to identify confounding factors (e.g., solvent DMSO concentration) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models using software like Schrödinger’s QikProp or SwissADME. Input molecular descriptors (logP, polar surface area) to predict absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (Ames test). Validate predictions with in vitro assays: hepatic microsomal stability tests for metabolic half-life and parallel artificial membrane permeability assays (PAMPA) for absorption .

Methodological and Ethical Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit via R² and Akaike information criterion (AIC). For replicate variability, apply one-way ANOVA with post-hoc Tukey tests. Report confidence intervals and effect sizes (Cohen’s d). Open-source tools like GraphPad Prism or R packages (drc, ggplot2) ensure reproducibility .

Q. How should researchers address potential hazards when handling this compound?

  • Methodological Answer : Follow OSHA guidelines for chlorinated nitroaromatics: use fume hoods, nitrile gloves, and PPE. Test for mutagenicity via Ames assay (TA98 strain) prior to large-scale use. For waste disposal, neutralize nitro groups with reducing agents (NaHSO₃) before incineration. Document risk assessments and include safety protocols in supplementary materials .

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